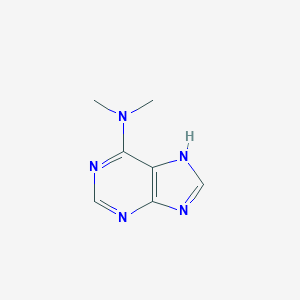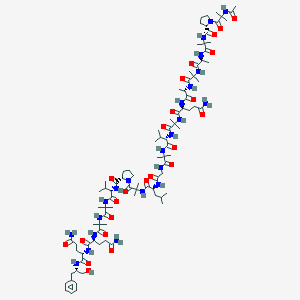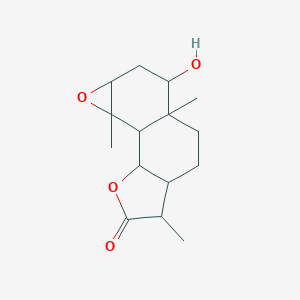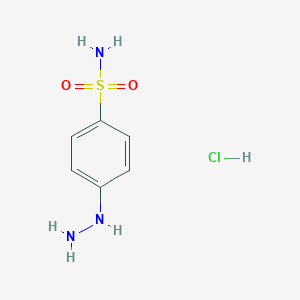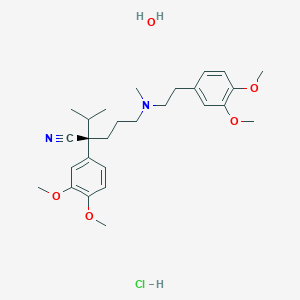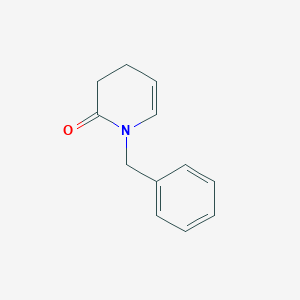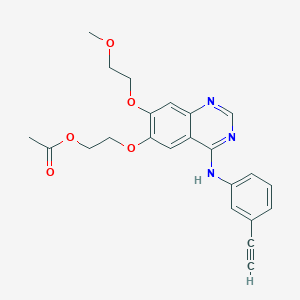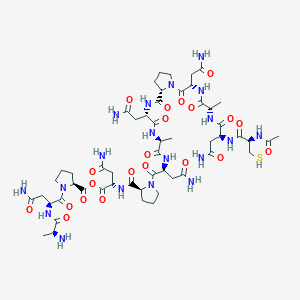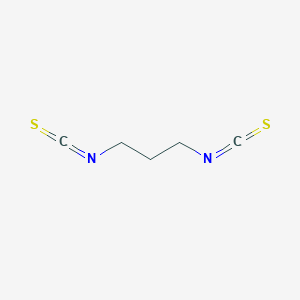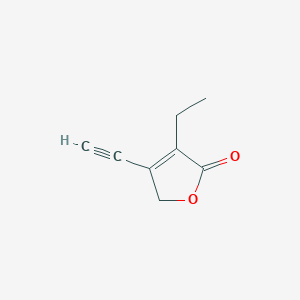
4-Ethyl-3-ethynyl-2H-furan-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-3-ethynyl-2H-furan-5-one, also known as furanone, is an organic compound with a unique chemical structure that has attracted the attention of many researchers. This molecule has a variety of applications in the scientific research field, including its use as a biofilm inhibitor, antimicrobial agent, and as a potential drug candidate for various diseases.
Wirkmechanismus
The mechanism of action of 4-Ethyl-3-ethynyl-2H-furan-5-one is not fully understood, but it is believed to work by interfering with the quorum sensing system in bacteria. Quorum sensing is a process by which bacteria communicate with each other to coordinate their behavior, including the formation of biofilms. Furanone has been shown to disrupt this communication, preventing the formation of biofilms.
Biochemische Und Physiologische Effekte
Furanone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of a variety of bacteria, including Pseudomonas aeruginosa, Staphylococcus aureus, and Escherichia coli. Furanone has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Ethyl-3-ethynyl-2H-furan-5-one is its ability to inhibit biofilm formation, making it a promising candidate for use in medical devices and as an antimicrobial agent. However, there are also limitations to its use. Furanone is a relatively new compound, and there is still much that is not understood about its mechanism of action. Additionally, more research is needed to determine the optimal dosage and administration route for 4-Ethyl-3-ethynyl-2H-furan-5-one.
Zukünftige Richtungen
There are many potential future directions for research on 4-Ethyl-3-ethynyl-2H-furan-5-one. One area of research could be the development of new synthesis methods for 4-Ethyl-3-ethynyl-2H-furan-5-one that are more efficient and cost-effective. Additionally, more research is needed to determine the optimal dosage and administration route for 4-Ethyl-3-ethynyl-2H-furan-5-one in clinical settings. Finally, there is a need for more research on the potential applications of 4-Ethyl-3-ethynyl-2H-furan-5-one in the treatment of various diseases, including inflammatory diseases and infections.
In conclusion, 4-Ethyl-3-ethynyl-2H-furan-5-one, or 4-Ethyl-3-ethynyl-2H-furan-5-one, is a unique organic compound with a variety of potential applications in the scientific research field. Its ability to inhibit biofilm formation and its potential as an antimicrobial agent make it a promising candidate for use in medical devices and as a potential drug candidate. However, more research is needed to fully understand its mechanism of action and to determine the optimal dosage and administration route for 4-Ethyl-3-ethynyl-2H-furan-5-one.
Synthesemethoden
There are several methods for synthesizing 4-Ethyl-3-ethynyl-2H-furan-5-one, including the use of palladium-catalyzed cross-coupling reactions and the use of alkynes and furan-2(5H)-ones. One of the most commonly used methods for synthesizing 4-Ethyl-3-ethynyl-2H-furan-5-one is through the use of the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst. This reaction has been shown to produce high yields of 4-Ethyl-3-ethynyl-2H-furan-5-one with a high degree of purity.
Wissenschaftliche Forschungsanwendungen
Furanone has been the subject of many scientific studies due to its unique chemical structure and potential applications. One of the most significant applications of 4-Ethyl-3-ethynyl-2H-furan-5-one is as a biofilm inhibitor. Biofilms are communities of microorganisms that form on surfaces, and they are notoriously difficult to remove. Furanone has been shown to inhibit biofilm formation by interfering with the signaling pathways that bacteria use to communicate with each other. This makes it a promising candidate for use in medical devices, where biofilm formation can lead to infections.
Eigenschaften
CAS-Nummer |
109332-79-8 |
|---|---|
Produktname |
4-Ethyl-3-ethynyl-2H-furan-5-one |
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
IUPAC-Name |
4-ethyl-3-ethynyl-2H-furan-5-one |
InChI |
InChI=1S/C8H8O2/c1-3-6-5-10-8(9)7(6)4-2/h1H,4-5H2,2H3 |
InChI-Schlüssel |
DWUYWUQVMHMECA-UHFFFAOYSA-N |
SMILES |
CCC1=C(COC1=O)C#C |
Kanonische SMILES |
CCC1=C(COC1=O)C#C |
Synonyme |
2(5H)-Furanone, 3-ethyl-4-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



